molecular formula C14H14N4O B15158534 N-(3-Carbamimidamidophenyl)benzamide

N-(3-Carbamimidamidophenyl)benzamide

Cat. No.: B15158534
M. Wt: 254.29 g/mol
InChI Key: FSGZPSOLFUMEST-UHFFFAOYSA-N
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Description

N-(3-Carbamimidamidophenyl)benzamide is a compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Carbamimidamidophenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This method is practical and features atom-economy, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-Carbamimidamidophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Lithium diisopropylamide (LDA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives.

Scientific Research Applications

N-(3-Carbamimidamidophenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Carbamimidamidophenyl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit NF-kB activation, which plays a crucial role in inflammatory responses and apoptosis . This inhibition is achieved through the prevention of I-kB breakdown, leading to reduced NF-kB activity and subsequent induction of apoptosis in target cells.

Comparison with Similar Compounds

N-(3-Carbamimidamidophenyl)benzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activity compared to other benzamides.

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-[3-(diaminomethylideneamino)phenyl]benzamide

InChI

InChI=1S/C14H14N4O/c15-14(16)18-12-8-4-7-11(9-12)17-13(19)10-5-2-1-3-6-10/h1-9H,(H,17,19)(H4,15,16,18)

InChI Key

FSGZPSOLFUMEST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N=C(N)N

Origin of Product

United States

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